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molecular formula C11H13BrO2 B581617 Methyl 3-bromo-2,6-dimethylphenylacetate CAS No. 1230845-96-1

Methyl 3-bromo-2,6-dimethylphenylacetate

Cat. No. B581617
M. Wt: 257.127
InChI Key: QIQVOZXOCSKHPK-UHFFFAOYSA-N
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Patent
US08664428B2

Procedure details

At about 15° C., a solution of 3.67 kg [23 mol] of bromine in 91 of glacial acetic acid is added dropwise to a solution of 3.175 kg [17.82 mol] of methyl 2,6-dimethylphenylacetate in 18 l of glacial acetic acid. The mixture is then stirred at 15° C. for another 2.5 hours, in order to warm to room temperature and stirred at room temperature for 48 hours. The reaction mixture is poured into 170 l of ice-water and extracted twice with in each case 60 l of methylene chloride. After removal of the solvent, 4 kg of a residue remain which, according to GC/MS, comprise 81.2% of methyl 3-bromo-2,6-dimethylphenylacetate (70.9% of theory),
Quantity
3.67 kg
Type
reactant
Reaction Step One
Quantity
3.175 kg
Type
reactant
Reaction Step One
Quantity
18 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
170 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[CH2:11][C:12]([O:14][CH3:15])=[O:13]>C(O)(=O)C>[Br:1][C:7]1[C:6]([CH3:10])=[C:5]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[C:4]([CH3:3])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
3.67 kg
Type
reactant
Smiles
BrBr
Name
Quantity
3.175 kg
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)CC(=O)OC
Name
Quantity
18 L
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
170 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred at 15° C. for another 2.5 hours, in order
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 48 hours
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with in each case 60 l of methylene chloride
CUSTOM
Type
CUSTOM
Details
After removal of the solvent, 4 kg of a residue

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
BrC=1C(=C(C(=CC1)C)CC(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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